
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a complex molecular structure It contains a piperidine ring substituted with a thiophen-3-yloxy group and an o-tolyloxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Thiophen-3-yloxy Group: The thiophen-3-yloxy group is introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Attachment of the o-Tolyloxy Group: The o-tolyloxy group is attached through an etherification reaction involving o-cresol and an appropriate alkylating agent.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophen-3-yloxy or o-tolyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
1-(4-(Thiophen-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure with a thiophen-2-yloxy group instead of thiophen-3-yloxy.
1-(4-(Furan-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone: Contains a furan-3-yloxy group instead of thiophen-3-yloxy.
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone: Features a pyridin-3-yloxy group instead of thiophen-3-yloxy.
Uniqueness: 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the specific positioning of the thiophen-3-yloxy group, which can influence its electronic properties and biological activity differently compared to its analogs.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-4-2-3-5-17(14)21-12-18(20)19-9-6-15(7-10-19)22-16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKASGZHEMGCLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
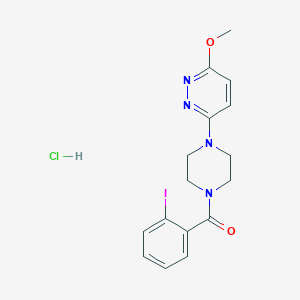
![N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2633211.png)
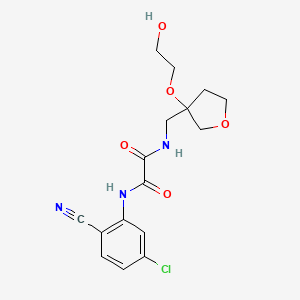
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
![5-Bromo-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2633215.png)
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)
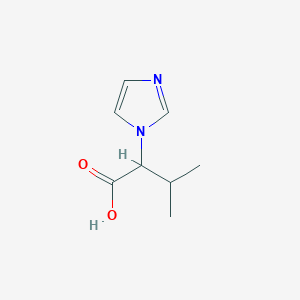
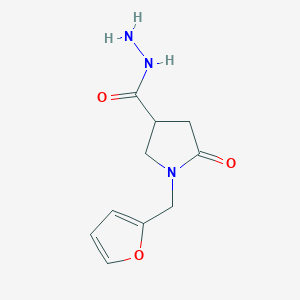
![7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2633222.png)
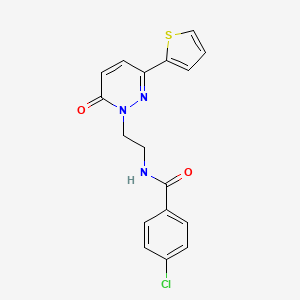
![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
